Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate
Overview
Description
Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate, also known as GW-1100, is a chemical compound with the molecular formula C27H25FN4O4S . It has a molecular weight of 520.6 g/mol . This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Molecular Structure Analysis
The InChI string of this compound isInChI=1S/C27H25FN4O4S/c1-3-35-25 (34)20-7-11-23 (12-8-20)32-16-21 (13-19-14-29-26 (30-15-19)36-4-2)24 (33)31-27 (32)37-17-18-5-9-22 (28)10-6-18/h5-12,14-16H,3-4,13,17H2,1-2H3
. The Canonical SMILES string is CCOC1=NC=C (C=N1)CC2=CN (C (=NC2=O)SCC3=CC=C (C=C3)F)C4=CC=C (C=C4)C (=O)OCC
. Physical And Chemical Properties Analysis
This compound has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 8 hydrogen bond acceptors . The compound also has 11 rotatable bonds .Scientific Research Applications
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of pyrimidine derivatives, including ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate and related compounds, has shown significant interest due to their potential biological activities. These studies involve the development of novel synthetic routes, characterization through NMR, IR, mass spectroscopy, and crystallography, and exploration of their structural properties to understand the relationship between structure and function (Stolarczyk et al., 2018; Goryaeva et al., 2015).
Biological Evaluation and Pharmacological Potentials
The exploration of the pharmacological potentials of pyrimidine derivatives encompasses their cytotoxic activities against various cancer cell lines and potential as anti-inflammatory agents. Some derivatives have been found to exhibit selective cytotoxicity towards cancer cells without significant toxicity to normal cells, suggesting their potential in cancer therapy. Furthermore, modifications to the pyrimidine core, such as the introduction of different substituents, have been explored to enhance their biological activities and understand the underlying mechanisms of action (Šterk et al., 2012; Munier-Lehmann et al., 2015).
Environmental and Microbial Interactions
Investigations into the environmental and microbial degradation of related pyrimidine compounds reveal their interactions and breakdown mechanisms in natural settings. Studies focusing on microbial strains capable of degrading these compounds help in understanding their environmental fate and potential for bioremediation. The identification of metabolic pathways and degradation products contributes to the assessment of environmental impact and safety (Sharma et al., 2012; Li et al., 2016).
Chemical and Physical Properties
The investigation of the chemical and physical properties of pyrimidine derivatives through computational and experimental studies provides insights into their nonlinear optical (NLO) properties, electronic structure, and potential for application in materials science. Such studies are crucial for designing new materials with desired optical and electronic functionalities (Kiven et al., 2023; Stolarczyk et al., 2021).
properties
IUPAC Name |
ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O4S/c1-3-35-25(34)20-7-11-23(12-8-20)32-16-21(13-19-14-29-26(30-15-19)36-4-2)24(33)31-27(32)37-17-18-5-9-22(28)10-6-18/h5-12,14-16H,3-4,13,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPNCCWOTBBVJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)CC2=CN(C(=NC2=O)SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470686 | |
Record name | GW-1100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate | |
CAS RN |
306974-70-9 | |
Record name | GW-1100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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